![molecular formula C7H6N2S B562739 2-Mercapto-4,5,6,7-d4-benzimidazole CAS No. 931581-17-8](/img/structure/B562739.png)
2-Mercapto-4,5,6,7-d4-benzimidazole
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Overview
Description
“2-Mercapto-4,5,6,7-d4-benzimidazole” is a chemical compound with the molecular formula C7H2D4N2S . It is an analogue of 2-Mercaptobenzimidazole, which is an intermediate in the synthesis of Rabeprazole and Lansoprazole . It is also known to be a good corrosion inhibitor .
Molecular Structure Analysis
The molecular structure of 2-Mercapto-4,5,6,7-d4-benzimidazole was confirmed by means of 1H-NMR, 13C-NMR and mass spectrometry .
Physical And Chemical Properties Analysis
The melting point of 2-Mercapto-4,5,6,7-d4-benzimidazole is between 275°C and >300°C .
Scientific Research Applications
Medicinal Applications
Benzimidazole, the core structure of 2-Mercapto-4,5,6,7-d4-benzimidazole, is a key heterocycle in therapeutic chemistry . Benzimidazole derivatives have been synthesized and screened for various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
Antiviral Applications
Benzimidazole derivatives have shown promising results as antiviral agents. For instance, substituted benzimidazoles have demonstrated nanomolar activity against respiratory syncytial virus .
Antiprotozoal and Antibacterial Applications
Benzimidazole compounds have also been synthesized and tested for their antiprotozoal and antibacterial activities . For example, S-substituted 4,6-dibromo- and 4,6-dichloro-2-mercaptobenzimidazoles have shown significant antiprotozoal and antibacterial activities .
Corrosion Inhibitors
Benzimidazoles, including 2-Mercapto-4,5,6,7-d4-benzimidazole, have been used as corrosion inhibitors for steels, pure metals, and alloys . They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions .
Casein Kinase Inhibitors
Benzimidazole derivatives have been synthesized and tested for their inhibitory activity against casein kinases . For example, 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) has been found to be a superior inhibitor of casein kinase 2 .
Nanoparticle Synthesis
2-Mercapto-4-methyl-5-thiazoleacetic acid, a related compound, has been used as a capping agent in the preparation of fused spherical gold nanoparticles . It may also be used in the synthesis of eight-tin macrocyclic complex .
Mechanism of Action
Target of Action
2-Mercapto-4,5,6,7-d4-benzimidazole is a derivative of benzimidazole, which is known to have a wide range of pharmacological properties Benzimidazole derivatives are known to exhibit antibacterial and antifungal activities .
Mode of Action
It’s known that benzimidazole derivatives can interact with bacterial and fungal cells, disrupting their growth and proliferation .
Biochemical Pathways
Given its antibacterial and antifungal properties, it can be inferred that it interferes with the biochemical pathways essential for the survival and growth of these microorganisms .
Result of Action
2-Mercapto-4,5,6,7-d4-benzimidazole and its derivatives have demonstrated excellent activity against a panel of microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, Gram-negative bacteria like Klebsiella pneumoniae and Escherichia coli, and fungi like Aspergillus fumigatus and Candida albicans . Some compounds also showed good cytotoxic activities .
properties
IUPAC Name |
4,5,6,7-tetradeuterio-1,3-dihydrobenzimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMYGUUIMTVXNW-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=S)N2)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662069 |
Source
|
Record name | (4,5,6,7-~2~H_4_)-1,3-Dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
931581-17-8 |
Source
|
Record name | (4,5,6,7-~2~H_4_)-1,3-Dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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